molecular formula C7H7NO B3054806 m-Nitrosotoluene CAS No. 620-26-8

m-Nitrosotoluene

Cat. No.: B3054806
CAS No.: 620-26-8
M. Wt: 121.14 g/mol
InChI Key: UTYPDIZEMVOOJA-UHFFFAOYSA-N
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Description

Historical Trajectories in m-Nitrosotoluene Investigation

The investigation of aromatic nitroso compounds dates back to the late 19th century. The foundational work in this area includes the first synthesis of nitrosobenzene (B162901) in 1874 by Adolf von Baeyer, who prepared it from the reaction of diphenylmercury (B1670734) with nitrosyl bromide. nih.govacs.org This marked the beginning of explorations into synthetic routes for this class of molecules, including this compound.

Historically, the primary methods for synthesizing this compound and other nitrosoarenes involved a few key transformations:

Oxidation of Amines or Hydroxylamines: One of the most common classical routes involves the oxidation of the corresponding aromatic amine, m-toluidine (B57737), or the N-arylhydroxylamine.

Reduction of Nitro Compounds: Conversely, the controlled reduction of the corresponding nitro compound, m-nitrotoluene, can also yield the nitroso derivative. wikipedia.org

Direct Nitrosation: The electrophilic substitution of an activated aromatic ring using nitrosating agents like nitrous acid was another early method. The nitrosation of phenol, first studied by Baeyer and Caro in 1874, is a classic example of this approach. nih.govacs.org

These early investigations established the fundamental chemistry of nitrosoarenes and laid the groundwork for their use as chemical intermediates.

Historical Synthesis Method Precursor General Reaction
Oxidationm-ToluidineAr-NH₂ → Ar-N=O
Reductionm-NitrotolueneAr-NO₂ → Ar-N=O
Nitrosation of OrganometallicsArylmercury CompoundAr₂Hg + NOBr → Ar-N=O

Current Research Paradigms and Future Directions for this compound

In modern organic chemistry, this compound is regarded as a versatile building block, valued for the unique reactivity of its nitroso group. rsc.org Current research paradigms have shifted from fundamental synthesis to leveraging its reactivity for complex molecular construction. Nitrosoarenes showcase remarkable versatility, capable of acting as both electrophilic and nucleophilic reagents in a wide array of organic reactions. rsc.org

Current Research Focus Areas:

Cycloaddition Reactions: Aromatic nitroso compounds are potent dienophiles in hetero-Diels-Alder reactions. This allows for the efficient, and often highly selective, synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry. at.uaresearchgate.net

Synthetic Building Blocks: The nitroso group can function as both a nucleophile, through its nitrogen and oxygen atoms, and an electrophile, with the nitrogen atom being susceptible to nucleophilic attack. at.ua This dual reactivity makes compounds like this compound powerful tools in designing synthetic pathways for diverse and complex molecules. rsc.orgat.ua

Photochemistry: The photochemical transformations of aromatic nitroso and nitro compounds continue to be an area of active investigation. Studies on related isomers, such as o-nitrosotoluene, have explored the transient species and products formed upon photolysis, contributing to a deeper understanding of their excited-state behavior. dtic.milacs.org

Future Directions:

The field of nitroso chemistry is continually evolving, with several promising future directions:

Biocatalysis and Green Chemistry: A recent and significant development is the discovery of enzymes capable of biosynthesizing aromatic nitroso compounds. at.ua This opens a new frontier for the environmentally friendly and highly selective production of these molecules, moving away from traditional chemical synthesis.

Advanced Analytical Probes: The unique electronic properties of the nitroso group make nitrosoarenes valuable as model systems for the development of advanced spectroscopic techniques, such as ¹⁷O NMR spectroscopy. at.ua

Medicinal Chemistry and Materials Science: The nitroso group is present in various biologically active compounds and serves as a key functional handle for creating novel materials. rsc.org Future research will likely focus on incorporating this compound and its derivatives into new pharmaceuticals and functional polymers.

Application Area Description
Heterocyclic SynthesisActs as a dienophile in hetero-Diels-Alder reactions to form complex ring structures.
Asymmetric SynthesisUsed in stereoselective reactions, including annulations and C-H functionalizations. researchgate.net
Organic SynthesisServes as a versatile electrophilic and nucleophilic reagent for constructing diverse molecular architectures. rsc.org
Mechanistic StudiesEmployed in photochemical research and as a model for advanced NMR spectroscopy. at.uadtic.mil

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c1-6-3-2-4-7(5-6)8-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYPDIZEMVOOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211037
Record name m-Nitrosotoluene
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Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620-26-8
Record name 1-Methyl-3-nitrosobenzene
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Record name m-Nitrosotoluene
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Record name m-Nitrosotoluene
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Synthetic Methodologies and Precursor Chemistry of M Nitrosotoluene

Classical Synthesis Routes for m-Nitrosotoluene

Classical synthesis routes for this compound typically involve functional group transformations on toluene (B28343) or its derivatives, employing well-established reaction types such as nitration, reduction, and diazotization.

Nitration-Based Approaches and Isomer Distribution Control

The direct nitration of toluene using a mixed acid (nitric acid and sulfuric acid) is a primary method for producing nitrotoluenes. However, this electrophilic aromatic substitution reaction is regioselective, predominantly yielding ortho- and para-nitrotoluene isomers, with meta-nitrotoluene being a minor product, typically forming around 3-5% of the mixture cdnsciencepub.comquora.comwikipedia.orgfossee.in. While direct nitration does not efficiently produce this compound, the resulting m-nitrotoluene can serve as a precursor in multi-step syntheses. Control over isomer distribution in toluene nitration is a significant area of research, with studies exploring various catalysts, such as zeolites (e.g., ZSM-5), to influence regioselectivity towards specific isomers google.com. However, these efforts primarily focus on optimizing the yields of ortho- and para-nitrotoluene, with meta-isomer control remaining challenging. The inherent directing effects of the methyl group on toluene favor ortho and para substitution, making the isolation of m-nitrotoluene from the nitration mixture a necessary step if it is to be used as a starting material for this compound quora.comwikipedia.orgechemi.com.

Reduction of Nitro-Precursors in this compound Synthesis

The transformation of nitro compounds into nitroso compounds typically involves reduction. While a direct, single-step reduction of a nitro group (-NO₂) to a nitroso group (-NO) is not a common or straightforward reaction, nitro compounds can be precursors to nitroso compounds through indirect routes. For instance, aromatic nitro compounds can be reduced to hydroxylamines, which can then be oxidized to nitroso compounds, or they can be reduced to amines, which are then nitrosated. A common pathway involves the reduction of m-nitrotoluene to m-toluidine (B57737) (an amine) nih.govresearchgate.netgoogle.com. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney nickel or Urushibara nickel catalysts) researchgate.netgoogle.com or chemical reductants like iron in acidic conditions nih.gov. The resulting m-toluidine is then a key intermediate for the preparation of this compound via diazotization and subsequent transformations, as detailed in section 2.1.3. General studies on the reduction of aromatic nitro compounds indicate that the nitro group can be reduced sequentially through nitroso and hydroxylamine (B1172632) intermediates to the amine numberanalytics.commdpi.comsrce.hr.

Diazotization and Subsequent Transformations for this compound Preparation

A well-established classical route to this compound involves the diazotization of m-toluidine, followed by a reduction step. m-Toluidine is first treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric or sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt, m-toluenediazonium chloride uomustansiriyah.edu.iqlkouniv.ac.inorganic-chemistry.orglibretexts.org. This diazonium salt is an intermediate that is usually not isolated due to its instability. Subsequent treatment of the diazonium salt with a reducing agent, such as sodium sulfite (B76179) or other mild reducing agents, leads to the formation of the nitroso group, yielding this compound uchile.clresearchgate.net. This method is a common strategy for converting aromatic amines into nitroso compounds.

Table 2.1.3: Classical Synthesis of this compound via Diazotization

PrecursorReagentsConditionsIntermediateSubsequent StepYield (approx.)
m-ToluidineSodium nitrite (NaNO₂), Hydrochloric acid (HCl)0-5 °Cm-Toluenediazonium saltReduction (e.g., with Na₂SO₃, Zn/acid, or other mild reducing agents)Varies
m-ToluidineSodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄)0-5 °Cm-Toluenediazonium saltReduction (e.g., with Na₂SO₃, Zn/acid, or other mild reducing agents)Varies

Advanced and Novel Synthetic Strategies for this compound

Advanced synthetic strategies aim to improve the efficiency, selectivity, and environmental impact of this compound production, often employing catalysis or electrochemical methods.

Catalytic Pathways in this compound Formation

Catalytic methods for synthesizing this compound can involve the direct nitrosation of toluene derivatives or the catalytic oxidation/reduction of suitable precursors. While direct catalytic nitrosation of toluene is not widely reported for this compound specifically, catalytic processes are employed for related transformations. For instance, catalytic hydrogenation of m-nitrotoluene to m-toluidine is a well-established catalytic route, often using catalysts like Raney nickel or supported noble metals researchgate.netgoogle.com. The subsequent conversion of m-toluidine to this compound would then follow the diazotization-reduction pathway, where catalysts might play a role in specific reduction steps or in the handling of intermediates. Research into catalytic oxidation of amines to nitroso compounds is ongoing, but specific examples for m-toluidine to this compound are less detailed in the provided search results.

Electrochemical Methods in this compound Synthesis

Electrochemical methods offer a promising avenue for the synthesis of this compound, allowing for controlled redox reactions. Studies have investigated the electrochemical reduction of nitroso compounds, including this compound derivatives, to understand their behavior and potential synthetic applications uchile.clresearchgate.net. While these studies focus on the reduction of nitroso compounds, the principles can be extended to their synthesis. Electrochemical reduction of m-nitrotoluene itself has been explored, typically yielding m-toluidine or other reduction products depending on the conditions (pH, electrode material, potential) psu.eduresearchgate.net. The electrochemical synthesis of nitroso compounds often involves the controlled reduction of nitro compounds or oxidation of amines. For example, electrochemical reduction of nitroarenes in specific media can lead to nitroso intermediates or products numberanalytics.commdpi.comsrce.hr. Research has demonstrated that electrochemical reduction of ortho- and meta-nitrosotoluene derivatives in protic media can yield hydroxylamines, while in aprotic media, nitroso radical anions are formed uchile.clresearchgate.net. The direct electrochemical synthesis of this compound from toluene or other precursors would likely involve controlled oxidation or reduction steps at specific electrode potentials.

Synthesis of Derivatized this compound Structures

This compound, a nitroso derivative of toluene, can undergo various chemical transformations to yield a range of derivatized structures. These derivatizations primarily involve modifications at the nitroso group or the reduction of the nitroso group to an amine, followed by subsequent functionalization. Research into the chemistry of nitrosoarenes, including related compounds, provides insight into the potential synthetic routes for this compound derivatives.

N-Alkylation of the Nitroso Group

A significant pathway for derivatizing nitrosoarenes involves their reaction with alkylboronic acids in the presence of phosphites, leading to N-alkylated aromatic amines. This method, demonstrated for various nitrosoarenes, offers a direct route to secondary amines. While specific studies detailing the N-methylation of this compound are not explicitly provided in the literature consulted, analogous reactions on related nitrosoarenes suggest a high degree of feasibility and efficiency for this transformation. For instance, the reaction of 1-methyl-4-nitrosobenzene (p-nitrosotoluene) with methylboronic acid and triethyl phosphite (B83602) in toluene yields N,4-dimethylaniline with approximately 71% yield. Similarly, the reaction of 1,2-dimethyl-3-nitrosobenzene under identical conditions affords N,2,3-trimethylaniline in about 70% yield acs.org. It is therefore anticipated that this compound would undergo a similar N-methylation reaction to produce N-methyl-m-toluidine, likely with comparable yields under optimized conditions.

Table 1: N-Methylation of Nitrosoarenes

Precursor NitrosoareneReagentsSolventConditionsYield (%)Derivative ProductCitation Reference
1-methyl-4-nitrosobenzeneMethylboronic acid, P(OEt)₃TolueneRoom temperature71N,4-Dimethylaniline acs.org
1,2-dimethyl-3-nitrosobenzeneMethylboronic acid, P(OEt)₃TolueneRoom temperature70N,2,3-Trimethylaniline acs.org
This compound (hypothetical)Methylboronic acid, P(OEt)₃TolueneRoom temperature~70-71N-methyl-m-toluidine acs.org (analogous)

Reduction to m-Toluidine and Subsequent Derivatization

Another important route for derivatizing this compound involves the reduction of the nitroso group to an amine, yielding m-toluidine. This transformation can be achieved using various reducing agents. For example, the reduction of nitroso compounds with stannous chloride dihydrate in hydrochloric acid, followed by basification, is a well-established method for preparing aromatic amines orgsyn.org. Once m-toluidine is obtained, it can serve as a precursor for a wide array of further derivatizations, most notably in the synthesis of azo dyes.

The synthesis of azo dyes typically proceeds in two stages: diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound unb.canih.gov. m-Toluidine, derived from this compound, can be diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-12°C) to form a diazonium salt. This diazonium salt then acts as an electrophile, reacting with coupling components such as naphthols or other activated aromatic systems to form brightly colored azo compounds researchgate.net. While specific azo dyes derived directly from this compound via this pathway are not detailed, the general methodology is widely applicable to aromatic amines like m-toluidine.

Table 2: Reduction of Nitroso Group and Subsequent Azo Dye Formation

StepPrecursorReagentsConditionsProductYield (%)Subsequent ReactionDerivative Product (Azo Dye)Citation Reference
1 (Reduction)This compoundSnCl₂·2H₂O, conc. HCl, then NaOHCooling below 60°C, then alkaline workupm-Toluidine(Efficient reduction, yield not specified for this exact substrate)Diazotization & CouplingAzo Dye orgsyn.org (reduction), unb.canih.gov (azo dye synthesis)
(Example of Azo Dye Synthesis from a related amine)2-amino-4-nitrotolueneDiazotization (NaNO₂, HCl); Coupling (8-hydroxyquinoline)Standard diazotization and coupling conditionsAzo Dye(Not specified)N/AAzo Dye (e.g., derived from 2-amino-4-nitrotoluene) researchgate.net

Compound List:

this compound

1-methyl-4-nitrosobenzene

N,4-Dimethylaniline

1,2-dimethyl-3-nitrosobenzene

N,2,3-Trimethylaniline

N-methyl-m-toluidine

m-Toluidine

Stannous chloride dihydrate

Hydrochloric acid

Sodium hydroxide (B78521)

Sodium nitrite

8-hydroxyquinoline (B1678124)

2-amino-4-nitrotoluene

Chemical Reactivity and Mechanistic Investigations of M Nitrosotoluene

Unimolecular Decomposition Pathways of m-Nitrosotoluene

A thorough search for data on the unimolecular decomposition of this compound yielded no specific results. The following subsections, which were intended to be populated with detailed findings, remain unaddressed in the current scientific literature.

Thermal Decomposition Mechanisms and Kinetics

No studies detailing the specific mechanisms or kinetic parameters for the thermal decomposition of this compound were identified. Research on related aromatic nitroso compounds exists but does not provide the specific data required for this compound. cdnsciencepub.comrsc.orgat.uaresearchgate.net In contrast, the decomposition of m-nitrotoluene is well-documented, proceeding via C-NO2 bond homolysis at high temperatures and isomerization at lower temperatures. polyu.edu.hkrsc.org

Bond Dissociation Energetics: C-N and C-CH3 Bonds

Specific bond dissociation energy (BDE) values for the C-NO (carbon-nitroso) and C-CH3 bonds in this compound are not available in the searched literature. For the related compound, m-nitrotoluene, the C-NO2 bond dissociation energy has been experimentally determined to be approximately 75.9 ± 4.4 kcal/mol and calculated to be around 79.4 kcal/mol. polyu.edu.hk The BDE for the C-CH3 bond in m-nitrotoluene has been calculated at 109.7 kcal/mol. polyu.edu.hk However, these values are specific to the nitro-substituted compound and cannot be accurately applied to this compound.

Isomerization Reactions and Energy Landscapes (e.g., -NO to -ONO)

There is no available research describing the isomerization of the nitroso (-NO) group to a nitrite (B80452) (-ONO) group for this compound or the associated energy landscape. The analogous isomerization of the nitro (-NO2) group to a nitrite group in m-nitrotoluene is a known and computationally studied reaction pathway, recognized as a significant channel in its thermal decomposition. polyu.edu.hkrsc.orgnih.gov

Reactions of this compound with Other Chemical Species

Information regarding the specific reactions of this compound with other chemical species is sparse, particularly concerning its oxidative transformations.

Oxidation Reactions Involving this compound

While the oxidation of nitrosoarenes is a known class of reactions, specific studies focusing on this compound are not available.

No literature was found that specifically documents the mechanism for the oxidative transformation of this compound to a carboxylic acid, such as m-nitrobenzoic acid. The synthesis of m-nitrobenzoic acid is typically achieved through the oxidation of the methyl group of m-nitrotoluene, often using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). askfilo.comquora.comdoubtnut.com While it is chemically plausible that the nitroso group could be oxidized to a nitro group, followed by or concurrent with the oxidation of the methyl group, specific studies detailing this transformation for this compound are absent.

Advanced Oxidation Processes (e.g., Ozonation, Sonolysis)

Advanced Oxidation Processes (AOPs) are recognized for their efficacy in degrading refractory organic compounds present in wastewater. koreascience.kr Sonolytic ozonation, an AOP combining ultrasound (US) and ozone (O₃), has been investigated for the degradation of m-nitrotoluene (MNT) in aqueous solutions. acs.org This hybrid process has demonstrated significantly higher degradation efficiency compared to ozonation or sonolysis alone. acs.org

In one study, the degradation of MNT using sonolytic ozonation (US/O₃) was compared with individual ozonation and sonolysis processes. The initial degradation rates observed were 9.8 mg/(L min) for US/O₃, 4.1 mg/(L min) for O₃, and 1.1 mg/(L min) for US, highlighting the synergistic effect of the combined process. acs.org Under optimized conditions (pH 10.0, initial MNT concentration of 400 mg/L, ozone dose of 2.4 g/h, and US energy density of 88 W/L), a 98% removal of MNT was achieved within 120 minutes. acs.org

The degradation of m-nitrotoluene through this process involves the formation of several intermediates. Gas chromatography/mass spectrometry (GC/MS) analysis identified major by-products including 3-nitrobenzaldehyde, 3-nitrobenzoic acid, nitrobenzene, benzene (B151609), butene diacid, oxalic acid, and acetic acid. acs.org The formation of these intermediates suggests a degradation pathway initiated by the oxidation of the methyl group and subsequent ring cleavage. acs.org Ion chromatography also revealed the formation of anions such as oxalate, acetate, formate, and nitrate (B79036) during the reaction. acs.org

The effectiveness of AOPs is influenced by various parameters. For instance, the degradation of p-nitrotoluene, a related compound, using ozonation combined with sonolysis was found to be pseudo-first-order, with the maximum degradation rate occurring at a pH of 10.0. nih.gov The degradation rate increased with decreasing initial concentration of the pollutant and with increasing temperature and ozone dosage. nih.gov

Process Initial Degradation Rate (mg/(L min)) TOC Reduction (after 90 min) Reference
Sonolysis (US)1.18% acs.orgnih.gov
Ozonation (O₃)4.168% acs.orgnih.gov
Sonolytic Ozonation (US/O₃)9.885% acs.orgnih.gov

This table summarizes the initial degradation rates and total organic carbon (TOC) reduction for m-nitrotoluene and p-nitrotoluene using different advanced oxidation processes.

Reduction Reactions of the Nitroso Group in this compound

The electrochemical reduction of this compound has been studied using various techniques, including polarography and cyclic voltammetry. uchile.cl In protic media, such as a mixture of ethanol (B145695) and a Britton-Robinson buffer, this compound undergoes a two-electron reduction to form the corresponding hydroxylamine (B1172632) derivative. uchile.cl

In aprotic media, like dimethylformamide (DMF) with a supporting electrolyte, the electrochemical reduction of this compound proceeds through a different pathway. uchile.cl The initial step is a one-electron reduction to form a nitroso radical anion. uchile.cl This radical anion is unstable and decays via a dimerization process. The rate constant for this dimerization has been determined to be 2700 ± 28 (M s)⁻¹. uchile.cl The formation and decay of this radical anion have been characterized using UV-vis and EPR spectroscopy. uchile.cl

The electrochemical behavior is sensitive to the composition of the electrolytic medium. In mixed aqueous-organic media, the nitroso radical anion of this compound can be isolated and characterized under specific pH conditions (pH > 8). uchile.cl Under these conditions, the reduction is described as a quasi-irreversible mechanism. uchile.cl

Catalytic hydrogenation is a common method for the reduction of nitro and nitroso compounds. While specific studies on the catalytic hydrogenation of this compound are not extensively detailed in the provided results, the hydrogenation of the related compound, m-nitrotoluene, provides insight into the likely products. The catalytic hydrogenation of m-nitrotoluene over a Raney Nickel catalyst in a methanol (B129727) medium yields m-toluidine (B57737). vurup.sk This reaction is pseudo-first order with respect to the m-nitrotoluene concentration. vurup.sk

Similarly, the hydrogenation of nitrotoluenes, including the meta isomer, has been studied using palladium/graphene (Pd/G) nanocomposites. rsc.orgrsc.org These studies show that nitrotoluenes are reduced to their corresponding aminotoluenes (toluidines). The reactivity of the nitrotoluene isomers in this catalytic system was found to follow the order: m-nitrotoluene > o-nitrotoluene > p-nitrotoluene. rsc.org This suggests that this compound, upon reduction, would also be expected to yield m-toluidine as the primary product.

Another study demonstrated the reduction of various aromatic nitro compounds to their corresponding amines using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. niscpr.res.in In this system, m-nitrotoluene was converted to m-toluidine in high yield. niscpr.res.in

Reactant Catalyst/Reducing Agent Primary Product Reference
m-NitrotolueneRaney Nickel / H₂m-Toluidine vurup.sk
m-NitrotoluenePalladium/Graphene / H₂m-Toluidine rsc.orgrsc.org
m-NitrotolueneHydrazine glyoxylate / Znm-Toluidine niscpr.res.in

This table shows the primary products from the catalytic reduction of m-nitrotoluene under different conditions.

Nucleophilic Substitution Reactions involving this compound

The nitroso group in aromatic compounds can act as an electrophilic center, making it susceptible to attack by nucleophiles. Studies on the reactivity of N-methyl-N-nitrosotoluene-p-sulfonamide (MNTS), a compound containing a nitroso group, have provided insights into the nucleophilic reactions at this functional group. rsc.org

The reactivity of various nucleophiles towards the nitroso group depends on their "hardness" or "softness." "Soft" nucleophiles, which include sulfur nucleophiles (like sulfite (B76179), thiocyanate, thiourea, cysteine, thiosulfate, and hydrosulfide) and iodide, tend to react at the nitroso group. rsc.org In contrast, "hard" nucleophiles, such as oxygen-based nucleophiles (like hydroxide (B78521) and trifluoroethoxide), may react at other electrophilic sites in the molecule, such as the sulfonyl group in MNTS. rsc.org

The reactivity of soft nucleophiles with the nitroso group shows a good correlation with the N+ nucleophilicity scale, suggesting a frontier orbital controlled reaction with a significant diradical character in the transition state. rsc.org The reactivity of a wide range of nitrogen-containing nucleophiles towards MNTS has also been investigated, revealing that their reactivity does not correlate well with their basicity, especially for primary amines and nucleophiles exhibiting the alpha effect. rsc.org

While direct studies on nucleophilic substitution on the aromatic ring of this compound were not found, the general principles of nucleophilic aromatic substitution (SNAr) in nitroarenes are well-established. d-nb.info The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack at the ortho and para positions. d-nb.info It is plausible that the nitroso group, also being electron-withdrawing, would similarly activate the ring, although the specific reactivity and regioselectivity would require further investigation.

Radical-Initiated Reactions of this compound

The formation of radical species from this compound has been observed during its electrochemical reduction. As mentioned previously, in aprotic media, this compound can be reduced to a nitroso radical anion. uchile.cl This radical anion is a key intermediate in the electrochemical pathway and subsequently undergoes dimerization. uchile.cl

Further insights into radical reactions can be gleaned from studies on the related compound, m-nitrotoluene. Theoretical studies on the thermal decomposition of m-nitrotoluene indicate that C-NO₂ bond dissociation is a significant initial reaction channel, leading to the formation of a tolyl radical and nitrogen dioxide. polyu.edu.hk Another important initial pathway is the isomerization of the nitro group to a nitrite group (-ONO), which can then lead to further radical reactions. polyu.edu.hk At high temperatures, the direct C-NO₂ bond dissociation becomes the predominant reaction pathway. polyu.edu.hk

While these studies focus on the nitro analogue, they suggest that this compound could also participate in radical reactions, particularly through the homolytic cleavage of the C-NO bond to form a tolyl radical and nitric oxide. The stability and subsequent reactions of these radicals would determine the final products of such a process.

Spectroscopic and Structural Elucidation of M Nitrosotoluene and Its Isomers

Vibrational Spectroscopy Studies (IR and Raman) of m-Nitrosotoluene

Vibrational spectroscopy is a powerful non-destructive technique for probing the structure of this compound. Both IR and Raman spectroscopy measure the vibrations of molecular bonds, but they operate on different principles, known as selection rules, making them complementary. edinst.comnih.gov For a vibration to be IR active, there must be a change in the molecule's dipole moment, whereas for a vibration to be Raman active, there must be a change in its polarizability. edinst.com

The nitroso group (–N=O) is the defining functional group of this compound, and its vibrational modes produce characteristic signals in IR and Raman spectra. The position of these signals is highly dependent on whether the compound exists as a monomer or a dimer.

Monomeric Form: The monomeric form of aromatic nitroso compounds is characterized by a strong N=O stretching vibration. This band typically appears in the IR spectrum at approximately 1500 cm⁻¹. mdpi.com

Dimeric Form: In the dimeric (azodioxy) form, the N=O double bond is replaced by an N-N double bond with two N-O single bonds. This structural change results in different vibrational frequencies. The dimeric forms can exist as E (trans) or Z (cis) isomers, which have distinct spectral features.

The characteristic vibrational frequencies for the nitroso group in its different forms are summarized in the table below.

FormIsomerVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Monomer-N=O Stretch~1500 mdpi.com
DimerEO-N=N-O Stretch1190–1290 thieme-connect.de
DimerZO-N=N-O Stretch1370–1425 thieme-connect.de

Electronic Effects: The methyl group is a weak electron-donating group, which influences the electronic distribution within the benzene (B151609) ring. In this compound, the substituent positions prevent direct resonance interaction between the methyl and nitroso groups. This electronic arrangement will produce a unique "fingerprint" region in the IR and Raman spectra compared to the ortho and para isomers, where such resonance effects are possible.

Vibrational Coupling: The vibrations of the methyl and nitroso groups can couple with the vibrations of the benzene ring. For instance, C-H bending modes of the ring and the methyl group, as well as C-N stretching and N=O bending modes, will appear at distinct frequencies. The meta-substitution pattern dictates the specific symmetry of the molecule, which in turn determines which vibrational modes are active in IR and Raman spectra. at.ua Studies on related substituted toluenes, such as m-fluorotoluene, have shown that complex interactions between the methyl group's internal rotation (torsion) and other low-frequency vibrations can occur, leading to complex spectral patterns. semanticscholar.org

Mass Spectrometry Approaches for this compound

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of this compound and for distinguishing it from its isomers. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

In mass spectrometry, the molecular ion of this compound (C₇H₇NO) has a nominal mass of 121 amu. This molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for structural elucidation.

While specific experimental fragmentation data for this compound is not widely available, plausible fragmentation pathways can be predicted based on its structure and the behavior of related compounds. Key fragmentation pathways for aromatic nitroso and related compounds include:

Loss of the Nitroso Radical: A primary fragmentation pathway for many nitroso compounds is the cleavage of the C–N bond to lose a neutral nitroso radical (•NO), which has a mass of 30 Da. researchgate.net This would result in a fragment ion at m/z 91.

Formation of Tropylium (B1234903) Ion: The resulting C₇H₇⁺ fragment (m/z 91) is likely the stable tropylium ion, a common and often abundant fragment in the mass spectra of toluene (B28343) derivatives.

Loss of Methyl Radical: Cleavage of the ring-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), producing a nitrosophenyl cation at m/z 106.

The fragmentation patterns are expected to differ between the ortho, meta, and para isomers. In particular, the ortho isomer may exhibit unique fragmentation pathways due to the proximity of the methyl and nitroso groups, a phenomenon known as the "ortho effect". nist.govnih.gov This can lead to intramolecular rearrangement and the loss of neutral molecules like water (H₂O) or hydroxyl radicals (•OH), which would be less favorable or absent in the meta and para isomers. nist.govresearchgate.net

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Plausible Structure
121•NO91Tropylium ion (C₇H₇⁺)
121•CH₃106Nitrosophenyl cation
91C₂H₂65C₅H₅⁺

High-resolution mass spectrometry (HRMS) can measure the m/z of ions with very high accuracy (typically to four or more decimal places). This capability allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS can distinguish its molecular ion from other ions that have the same nominal mass.

Elemental Formula: The exact mass of this compound (C₇H₇NO) is 121.05242 Da. HRMS can confirm this elemental composition, ruling out other potential formulas like C₈H₁₁N (e.g., xylidine, exact mass 121.08915 Da) or C₈H₉O (e.g., methylanisole, exact mass 121.06532 Da), which have the same nominal mass of 121.

While HRMS provides the elemental formula, it generally cannot distinguish between structural isomers like ortho-, meta-, and para-nitrosotoluene on its own, as they all share the same exact mass. However, HRMS is critical when coupled with fragmentation techniques for isomer analysis.

Tandem mass spectrometry, or MS/MS, is a powerful technique for differentiating isomers and confirming molecular structures. The process involves multiple stages of mass analysis:

Isolation: A specific ion of interest, typically the molecular ion (m/z 121 for this compound), is selected and isolated from other ions.

Fragmentation: The isolated precursor ion is fragmented by colliding it with an inert gas, a process called collision-induced dissociation (CID).

Analysis: The resulting fragment ions (product or daughter ions) are mass-analyzed.

By studying the specific fragments produced from a known precursor, MS/MS provides detailed structural information. For example, an MS/MS experiment on the m/z 121 ion of this compound would be expected to produce daughter ions at m/z 91 (loss of NO) and m/z 106 (loss of CH₃). The relative abundance of these fragments can be unique to each isomer. For instance, an ortho-isomer might show a unique fragment corresponding to the loss of a water molecule after rearrangement, which would be absent in the MS/MS spectra of the meta and para isomers. This allows for the differentiation of isomers even when they cannot be separated chromatographically.

Femtosecond Time-Resolved Mass Spectrometry for Isomer Quantification

Femtosecond Time-Resolved Mass Spectrometry (FTRMS) has emerged as a powerful analytical tool for the quantitative analysis of isomer mixtures without the need for prior chromatographic separation. This technique is particularly effective for distinguishing and quantifying structural isomers like this compound from its ortho- and para- counterparts. The methodology relies on a pump-probe laser control scheme where a "pump" pulse ionizes the molecule, and a time-delayed "probe" pulse induces selective fragmentation of the resulting molecular ion.

The core principle behind FTRMS for isomer quantification lies in the distinct fragmentation dynamics exhibited by each isomer cation on a femtosecond timescale. researchgate.net Although the conventional mass spectra of nitrotoluene isomers can be very similar, their transient ion dynamics, captured by varying the delay between the pump and probe pulses, are unique. researchgate.net These isomer-specific dynamics arise from the coherent excitation of different vibrational modes within each cation isomer. researchgate.net

By measuring the reference dynamics of each pure isomer, a predictive model can be constructed. The FTRMS signal of a mixture is then fitted to a linear combination of these reference functions to determine the molar fractions of each component. This approach allows for the discrimination of isomers using only the signal from the parent molecular ion. researchgate.net Research has demonstrated that this technique can effectively quantify binary and ternary mixtures of nitrotoluene isomers with a high degree of accuracy. researchgate.net

FTRMS Quantification Accuracy for Nitrotoluene Isomer Mixtures
Mixture TypeReported Prediction Accuracy
Binary Mixtures~5%
Ternary Mixtures~7%

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment can be achieved.

Proton NMR Analysis for Positional Isomerism

Proton NMR (¹H NMR) is highly effective for differentiating positional isomers such as ortho-, meta-, and para-nitrosotoluene. The differentiation is based on the number of unique proton signals, their chemical shifts (δ), and their spin-spin coupling patterns (multiplicity).

In the case of this compound, the molecule has a plane of symmetry that renders the two protons ortho to the methyl group non-equivalent, and the two protons ortho to the nitro group non-equivalent. This results in four distinct signals for the aromatic protons and one signal for the methyl group protons. The substitution pattern dictates the coupling constants (J-values) between adjacent protons. The unique splitting patterns and chemical shifts observed in the ¹H NMR spectrum serve as a fingerprint for the meta-isomer, allowing it to be clearly distinguished from the ortho- and para-isomers, which exhibit different symmetries and resulting spectral patterns.

¹H NMR Spectroscopic Data for m-Nitrotoluene
Proton AssignmentChemical Shift (ppm)Coupling Constants (Hz)
H-2~7.98J(H2,H4) ≈ 2.32, J(H2,H6) ≈ 1.69
H-4~7.96J(H4,H5) ≈ 8.24, J(H4,H2) ≈ 2.32
H-5~7.37J(H5,H4) ≈ 8.24, J(H5,H6) ≈ 7.62
H-6~7.43J(H6,H5) ≈ 7.62, J(H6,H2) ≈ 1.69
-CH₃~2.47-
Note: Data is based on values reported for m-nitrotoluene, which is structurally analogous. chemicalbook.com Proton numbering starts from the carbon bearing the methyl group as C1, with the nitro group at C3.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments provide further confirmation of molecular structure by revealing correlations between nuclei. wikipedia.org These techniques spread the NMR signals across two frequency axes, resolving overlapping peaks and establishing atomic connectivity. wikipedia.orgyoutube.com

For this compound, several 2D NMR experiments would be instrumental:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.org A COSY spectrum of this compound would show cross-peaks connecting adjacent protons on the aromatic ring (e.g., H-4 with H-5, H-5 with H-6), confirming their sequential arrangement. The absence of a cross-peak between the methyl protons and the aromatic protons would confirm they are not on adjacent atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

Theoretical and Computational Investigations of M Nitrosotoluene Chemistry

Density Functional Theory (DFT) Applications to m-Nitrosotoluene

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry to predict molecular geometries, vibrational frequencies, reaction energies, and other electronic properties.

While no specific DFT studies dedicated to this compound have been identified, research on other nitrosoarenes provides a clear blueprint for such an investigation. For example, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to study the following aspects of aromatic nitroso compounds:

Monomer-Dimer Equilibrium: A characteristic feature of aromatic C-nitroso compounds is their tendency to exist in a reversible equilibrium between a monomeric (Ar-N=O) form and a dimeric (azodioxy) form. DFT calculations can elucidate the thermodynamic stability of both the cis- and trans-dimers relative to the monomer, predicting bond dissociation energies and the geometric parameters of each species.

Electronic Structure and Reactivity: DFT is used to calculate key electronic properties that govern reactivity. This includes analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's frontier orbitals. The distribution of electrostatic potential can be mapped to identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. For instance, in the reaction of nitroso metabolites with thiols, DFT has been used to map out the potential energy surface and identify transition states, providing a detailed molecular mechanism. nih.gov

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. DFT can be used to calculate theoretical vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra) for this compound and its potential dimers.

A hypothetical DFT study on this compound would likely involve optimizing the geometry of the monomer and its possible dimers, followed by frequency calculations to confirm them as true minima on the potential energy surface. Subsequent calculations would determine the relative energies and predict reactivity patterns based on electronic structure analysis.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative, as specific literature data is unavailable. The values are based on general knowledge of similar aromatic nitroso compounds.)

PropertyPredicted Value/InformationMethodological Approach
Optimized GeometryBond lengths (C-N, N=O), bond angles, and dihedral angles for the monomer and dimers.B3LYP/6-311++G(d,p)
Dimerization EnergyRelative stability of cis- and trans-azodioxy dimers compared to two monomer units.Calculation of Gibbs Free Energy difference.
HOMO-LUMO GapEnergy difference between frontier orbitals, indicating chemical reactivity.M06-2X/aug-cc-pVDZ (single-point energy)
Electrostatic PotentialIdentification of electron-rich (nitroso oxygen) and electron-poor (nitroso nitrogen) regions.Mapping of ESP onto the electron density surface.
Vibrational FrequenciesPredicted IR/Raman peaks, particularly the N=O stretching frequency.Frequency calculation at the optimized geometry.

Molecular Dynamics Simulations for this compound Reactivity

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a "thick" mechanism, offering a complete description of the atomic motions that transform reactants into products, as opposed to the "thin" mechanism of static transition state theory. nih.gov

As with DFT, there is a lack of specific MD simulation studies focused on the reactivity of this compound in the available literature. However, the methodology has been applied to study related reaction types, such as the nitration of toluene (B28343), which produces m-nitrotoluene as a minor product. nih.gov These studies demonstrate how MD can be used to understand complex reactions in solution.

A potential MD simulation study of this compound reactivity could explore several areas:

Solvation Effects: MD simulations are exceptionally well-suited for studying the influence of the solvent on a reaction. A simulation box containing one or more this compound molecules surrounded by explicit solvent molecules (e.g., water, dichloromethane) could be used to study the dynamics of the monomer-dimer equilibrium, including the role of solvent reorganization.

Reaction Dynamics: For a specific reaction, such as a cycloaddition or a reaction with a biological nucleophile, MD simulations can trace the trajectories of the reacting species. This can reveal dynamic effects that are not apparent from static calculations, such as the role of molecular orientation, encounter complex formation, and the time required for solvent and counter-ion reorganization to achieve the transition state. nih.gov

Conformational Dynamics: The simulation could reveal the preferred conformations of the nitroso group relative to the methyl group and the aromatic ring, and how these dynamics are influenced by the surrounding solvent environment.

Such a study would require the development of an accurate force field for the this compound molecule, which describes the potential energy of the system as a function of its atomic coordinates. This force field could be parameterized using data from high-level DFT calculations. The simulation would then be run for a sufficient length of time (nanoseconds or longer) to observe the chemical events of interest.

Advanced Research Applications and Methodological Contributions of M Nitrosotoluene

m-Nitrosotoluene as a Precursor in Complex Organic Synthesis

This compound, though a compound with specific applications, is more frequently utilized in advanced research through its reduction to m-toluidine (B57737) (3-methylaniline). This foundational intermediate serves as a critical building block in the synthesis of a wide array of complex organic molecules. The transformation of this compound to m-toluidine is a pivotal step that opens pathways to diverse and valuable chemical structures.

The derivative of this compound, m-toluidine, is a significant precursor in medicinal chemistry for the synthesis of various pharmaceutical compounds and bioactive molecules. chemicalbook.com Its structural framework is incorporated into more complex molecules that exhibit a range of biological activities.

One notable application is in the synthesis of quinoline (B57606) derivatives. For instance, m-toluidine serves as a key starting material in the two-step synthesis of 7-methyl-8-nitroquinoline (B1293703). brieflands.com This process begins with the Skraup synthesis, where m-toluidine reacts with glycerol (B35011) to produce a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com This mixture is then subjected to nitration, which selectively yields 7-methyl-8-nitroquinoline in excellent yield. brieflands.com Quinolines are an important class of heterocyclic compounds explored for their potential anticancer, anti-inflammatory, and analgesic properties. brieflands.com The 7-methyl-8-nitroquinoline molecule is not only biologically active itself but also acts as a crucial starting material for developing a wide range of other biologically significant compounds. brieflands.com

The development of novel bioactive compounds often involves the modification of known molecular scaffolds. The core structure provided by m-toluidine is integral to creating new chemical entities with potential therapeutic applications. Research continues to explore the synthesis of new derivatives from m-toluidine for various medicinal purposes. mdpi.comnih.gov

Historically and in contemporary chemical manufacturing, the most prominent application of m-toluidine, derived from this compound, is in the synthesis of dyes and pigments. chemicalbook.comnih.gov It serves as a crucial intermediate for a vast array of colorants, particularly azo dyes. nih.gov

The synthesis of azo dyes involves a two-step process: diazotization followed by coupling. nih.govunb.ca In this process, an aromatic amine like m-toluidine is treated with an acidic solution of sodium nitrite (B80452) to form a diazonium salt. orgsyn.org This highly reactive intermediate is then coupled with another electron-rich aromatic compound to form the azo dye, characterized by the -N=N- functional group which acts as a chromophore.

m-Toluidine can act as both the diazo component and the coupling component. For example, the diazotization of m-toluidine followed by coupling with a second molecule of m-toluidine yields 4-m-Tolylazo-m-toluidine, an arylazoarylamine compound. This class of compounds is known for its intense color due to an extended π-conjugated system.

The versatility of m-toluidine as a precursor has led to its use in a wide variety of dye classes with numerous applications. dyestuffintermediates.comhccolours.com

Table 1: Examples of Dyes and Pigments Synthesized from m-Toluidine

Dye/Pigment ClassC.I. NameSynthesis Note
AzoicAzoic Diazo Component 27Involves the diazotization of m-toluidine. dyestuffintermediates.com
ReactiveReactive Yellow 4Synthesized via diazotization of 3-Aminonaphthalene-1,5-disulfonic acid and coupling with m-toluidine. dyestuffintermediates.com
AcidAcid Red 108Prepared by the diazotization of m-toluidine and coupling with 4-Benzamido-5-hydroxynaphthalene-1,7-disulfonic acid. dyestuffintermediates.com
BasicBasic Violet 22Formed through the oxidation of N-methyl-2–benzothiazolyl hydrazone and m-toluidine. dyestuffintermediates.com
DirectDirect Yellow 50A common direct dye synthesized using m-toluidine as an intermediate. dyestuffintermediates.com
PigmentPigment Blue 56An example of a pigment derived from m-toluidine. dyestuffintermediates.com

The utility of this compound's derivative, m-toluidine, extends into the field of polymer science. It serves as a monomer or a precursor to monomers for the synthesis of various polymers and resins with specific properties.

Polytoluidines, a class of conducting polymers, can be synthesized from toluidine isomers, including m-toluidine. chemicalbook.comscielo.br Poly(m-toluidine) (PmT) is prepared through the oxidative polymerization of the m-toluidine monomer. researchgate.net This process can be carried out via methods like inverse emulsion polymerization, using an initiator such as ammonium (B1175870) persulfate. researchgate.net These polymers are investigated for various applications, including as corrosion inhibitors in surface coatings. chemicalbook.comresearchgate.net The inclusion of PmT in latex paint formulations has been shown to enhance the corrosion protection of steel without negatively impacting the physical and mechanical properties of the paint films. researchgate.net

Furthermore, m-toluidine has been studied as a substituent in modifying other polymer systems. For instance, novel catalysts for benzoxazine (B1645224) resin curing have been developed incorporating m-toluidine substituents into phosphazene modifiers. mdpi.com

Methodological Developments in Chemical Analysis Utilizing this compound Isomers

The presence of ortho-, meta-, and para- isomers of nitrosotoluene and the structurally similar nitrotoluenes necessitates the development of precise analytical methods for their separation and quantification. These isomers often coexist in environmental samples or as byproducts in industrial synthesis, making their individual analysis crucial.

Various chromatographic techniques are the cornerstone for separating nitrosotoluene and nitrotoluene isomers. Gas chromatography (GC) is a standard method, often paired with a Flame Ionization Detector (FID). cdc.govkeikaventures.com NIOSH Method 2005, for example, outlines the determination of m-nitrotoluene in air samples by collection on silica (B1680970) gel tubes, desorption with methanol (B129727), and subsequent analysis by GC/FID. cdc.govkeikaventures.com High-Performance Liquid Chromatography (HPLC) is another powerful tool, with studies demonstrating the successful separation of o- and p-nitrotoluene using a C18 column and a methanol/water mobile phase. researchgate.net

Beyond traditional chromatography, advanced mass spectrometry techniques have been developed for isomer discrimination. Femtosecond Time-Resolved Mass Spectrometry (FTRMS) has been shown to effectively quantify mixtures of ortho-, meta-, and para-nitrotoluenes. researchgate.netnih.gov This pump-probe laser technique captures the distinct fragmentation dynamics of each isomer cation on a femtosecond timescale, allowing for their discrimination using only the signal of the parent molecular ion. nih.gov This method has demonstrated the ability to predict molar fractions in binary and ternary mixtures with high accuracy. nih.gov Other analytical techniques that have been applied to the separation of related isomers include capillary electrophoresis and supercritical chromatography. researchgate.netresearchgate.net

Table 2: Analytical Methods for Nitrotoluene Isomer Analysis

Analytical TechniquePrincipleApplication
Gas Chromatography (GC-FID)Separation based on volatility and interaction with a stationary phase. cdc.govStandard method for quantifying nitrotoluene isomers in air and other samples. keikaventures.com
High-Performance Liquid Chromatography (HPLC)Separation based on partitioning between a stationary phase and a liquid mobile phase. researchgate.netEffective for separating isomers like o- and p-nitrotoluene in liquid mixtures. researchgate.net
Femtosecond Time-Resolved Mass Spectrometry (FTRMS)Discrimination based on unique, isomer-specific fragmentation dynamics induced by pump-probe laser pulses. nih.govQuantitative analysis of o-, m-, and p-nitrotoluene mixtures without prior separation. researchgate.net
Capillary Zone Electrophoresis (CZE)Separation based on differential migration of ions in an electric field. researchgate.netUsed for separating related isomers like nitrophenols. researchgate.net

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of m-Nitrosotoluene, and how can yield discrepancies be systematically addressed?

Answer:

  • Key Parameters:
    • Nitrosation Conditions: Temperature (typically 0–5°C to minimize side reactions), pH (acidic media, e.g., HCl or H₂SO₄), and stoichiometric control of nitrite sources (e.g., NaNO₂) .
    • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing intermediates.
  • Yield Optimization:
    • Use high-performance liquid chromatography (HPLC) to monitor reaction progress and identify byproducts .
    • Employ fractional crystallization or column chromatography for purification. Contradictory yield reports may arise from incomplete purification or variations in starting material purity; replicate experiments with standardized reagents to resolve discrepancies .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be validated?

Answer:

  • Primary Techniques:
    • NMR Spectroscopy: ¹H/¹³C NMR to confirm aromatic substitution patterns and nitroso-group integration .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion validation and fragmentation pathway analysis.
    • Infrared (IR) Spectroscopy: Peaks near 1,500 cm⁻¹ (N=O stretching) and aromatic C-H bending modes .
  • Validation:
    • Cross-reference spectral data with computational simulations (e.g., DFT-based IR/NMR predictions) .
    • Compare results with published datasets in repositories like PubChem or SciFinder .

Basic: How can researchers assess the stability of this compound under varying storage conditions, and what analytical methods mitigate degradation risks?

Answer:

  • Stability Protocols:
    • Conduct accelerated stability studies under controlled temperature (e.g., 4°C, 25°C, 40°C), humidity, and light exposure .
    • Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λmax ~270 nm) or gas chromatography (GC) for volatile byproducts .
  • Mitigation Strategies:
    • Store samples in amber vials under inert atmospheres (N₂/Ar) and report storage conditions in metadata to ensure reproducibility .

Advanced: What mechanistic insights guide the understanding of this compound’s nitrosation pathways, and how can computational modeling resolve ambiguities in proposed mechanisms?

Answer:

  • Mechanistic Probes:
    • Isotopic labeling (¹⁵N tracing) to track nitroso-group transfer kinetics .
    • Kinetic isotope effects (KIEs) and Hammett plots to elucidate electronic influences on reaction rates .
  • Computational Approaches:
    • Density Functional Theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., electrophilic vs. radical mechanisms) .
    • Molecular dynamics (MD) simulations to assess solvent effects on intermediate stability .

Advanced: How should researchers address contradictions in reported toxicological data for this compound, particularly regarding its genotoxic potential?

Answer:

  • Systematic Analysis:
    • Conduct meta-analyses of existing literature, prioritizing studies with transparent methodologies (e.g., Ames test vs. comet assay protocols) .
    • Evaluate confounding variables: purity of test compounds, cell line specificity, and exposure durations .
  • In Silico Tools:
    • Use QSAR (Quantitative Structure-Activity Relationship) models to predict mutagenicity and cross-validate with experimental data .

Advanced: What experimental designs are optimal for studying this compound’s role in catalytic C–H functionalization reactions?

Answer:

  • Design Considerations:
    • Substrate Scope: Test diverse arenes to evaluate electronic/steric effects on regioselectivity .
    • Catalytic Systems: Compare metal-free conditions vs. transition-metal catalysts (e.g., Pd, Cu) using kinetic profiling .
  • Analytical Workflow:
    • In-situ FTIR or Raman spectroscopy to detect transient intermediates .
    • X-ray absorption spectroscopy (XAS) for metal catalyst characterization in heterogeneous systems .

Advanced: How can degradation pathways of this compound in environmental matrices be rigorously mapped, and what analytical challenges arise?

Answer:

  • Pathway Elucidation:
    • Use LC-MS/MS to identify transformation products (e.g., nitroso-epoxides or hydroxylamines) in soil/water samples .
    • Isotope-ratio mass spectrometry (IRMS) to track biodegradation signatures .
  • Challenges:
    • Matrix interference in environmental samples requires solid-phase extraction (SPE) or derivatization protocols to enhance detection limits .

Advanced: What frameworks ensure robust data management and reproducibility in this compound research?

Answer:

  • Best Practices:
    • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset documentation .
    • Publish raw spectra, chromatograms, and computational input files in supplementary materials .
  • Reproducibility:
    • Use Research Resource Identifiers (RRIDs) for reagents and instruments .
    • Pre-register experimental protocols on platforms like Open Science Framework (OSF) to mitigate reporting biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.